Fepradinol-d6
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Overview
Description
Fepradinol-d6 is a deuterium-labeled form of Fepradinol, a compound known for its anti-inflammatory properties. The molecular formula of this compound is C12H13D6NO2, and it has a molecular weight of 215.32 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and pharmacokinetic analyses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fepradinol-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Fepradinol molecule. The process typically involves the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes strict parameter control, quality assurance, and timely delivery to meet the demands of global customers.
Chemical Reactions Analysis
Types of Reactions: Fepradinol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Fepradinol-d6 is widely used in scientific research due to its unique properties:
Mechanism of Action
Fepradinol-d6 functions primarily as a beta-adrenergic receptor antagonist. By blocking beta-adrenergic receptors, it diminishes the effects of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels, collectively contributing to lower blood pressure and reduced workload on the heart . Additionally, this compound exhibits intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure without causing profound bradycardia or hypotension .
Comparison with Similar Compounds
Fepradinol-d6 can be compared with other beta-adrenergic receptor antagonists, such as:
Propranolol: Unlike this compound, Propranolol does not exhibit intrinsic sympathomimetic activity.
Atenolol: Atenolol is more selective for beta-1 adrenergic receptors, whereas this compound has a broader range of action.
Properties
CAS No. |
1346598-30-8 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
215.326 |
IUPAC Name |
3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |
InChI Key |
PVOOBRUZWPQOER-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Synonyms |
α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethylamino]methyl]benzenemethanol; α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol; 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol; |
Origin of Product |
United States |
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